REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Cl)[C:3]=1[C:9]([C:11]1[C:16]([CH3:17])=[CH:15][C:14]([O:18][CH3:19])=[C:13]([O:20][CH3:21])[C:12]=1[OH:22])=[O:10].[Na].[CH2:24](COC)[O:25]C>CO>[CH3:19][O:18][C:14]1[CH:15]=[C:16]([CH3:17])[C:11]2[C:9](=[O:10])[C:3]3[C:4]([O:22][C:12]=2[C:13]=1[O:20][CH3:21])=[CH:5][CH:6]=[CH:7][C:2]=3[O:25][CH3:24] |^1:22|
|
Name
|
benzophenone
|
Quantity
|
37.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C(=O)C1=C(C(=C(C=C1C)OC)OC)O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
After about 72 hours of stirring at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the title compound was precipitated
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
ADDITION
|
Details
|
a 1:1 mixture of water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
33.4 g (100% of theory) of product of m.p. 158° C. were isolated by filtration
|
Reaction Time |
72 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=2C(C3=C(C=CC=C3OC2C1OC)OC)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |